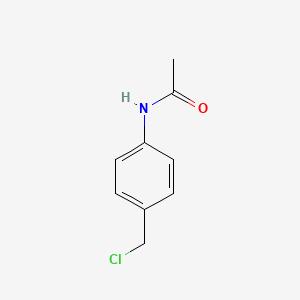

4-Acetamidobenzyl chloride

Vue d'ensemble

Description

4-Acetamidobenzyl chloride is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically relevant molecules. Although the provided papers do not directly discuss 4-Acetamidobenzyl chloride, they do provide insights into the synthesis and properties of related compounds, which can be extrapolated to understand the behavior and applications of 4-Acetamidobenzyl chloride.

Synthesis Analysis

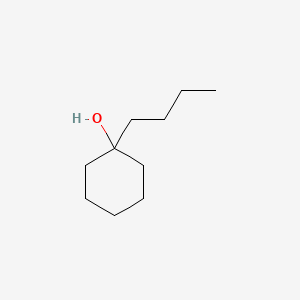

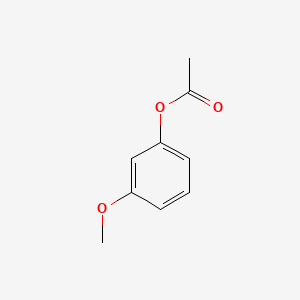

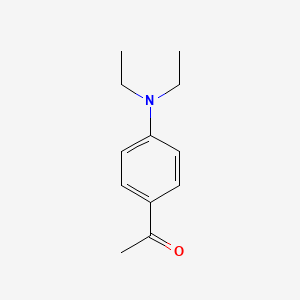

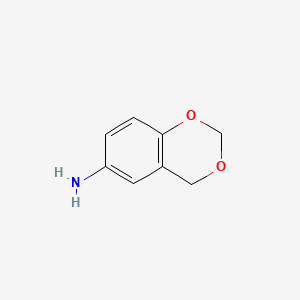

The synthesis of related compounds, such as 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones, involves reductive cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides using iron-ammonium chloride in ethanol–water, yielding good results . This method indicates that similar reductive techniques could potentially be applied to synthesize derivatives of 4-Acetamidobenzyl chloride. Additionally, acetamidomethylation reactions, as demonstrated with phenol and anisole, involve heating with N, N'-methylenediacetamide and phosphoryl chloride . These reactions result in the formation of N-substituted acetamides, suggesting that 4-Acetamidobenzyl chloride could undergo similar reactions to form various substituted acetamides.

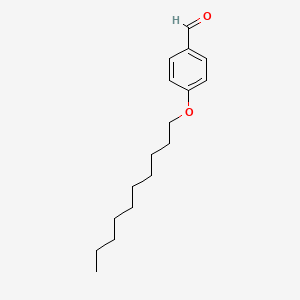

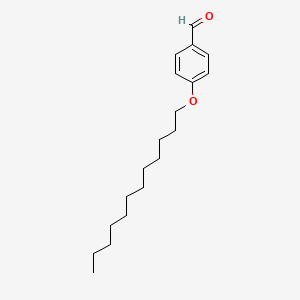

Molecular Structure Analysis

The molecular structure of compounds related to 4-Acetamidobenzyl chloride, such as 4-acetamidobenzaldehyde 4-nitrophenylhydrazone, is characterized by planarity and the presence of hydrogen bonding, which contributes to the formation of supramolecular arrays . This implies that 4-Acetamidobenzyl chloride may also exhibit planarity in its structure and could participate in hydrogen bonding, affecting its reactivity and the formation of crystalline networks.

Chemical Reactions Analysis

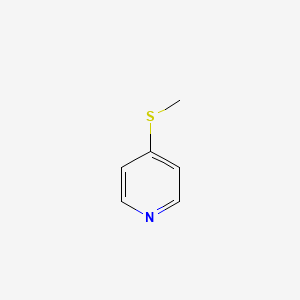

The reactivity of benzyl chloride derivatives in the presence of sodium cyanide in dipolar aprotic solvents has been studied, leading to the formation of various by-products . This suggests that 4-Acetamidobenzyl chloride might also react in such conditions, potentially yielding nitrile derivatives. The study of these reactions can provide insights into the reactivity of 4-Acetamidobenzyl chloride under different conditions and with various reagents.

Physical and Chemical Properties Analysis

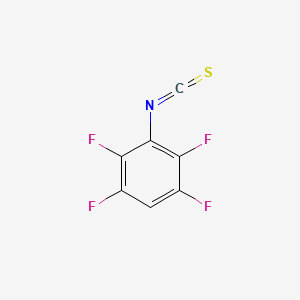

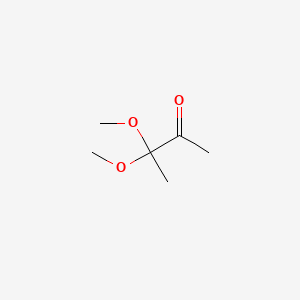

The physical and chemical properties of structurally similar compounds, such as N-[(4-chlorophenyl)di(methoxy)methyl]acetamide, have been characterized, revealing details about crystal structure and conformation . These properties are crucial for understanding the behavior of 4-Acetamidobenzyl chloride in different environments, its solubility, and its potential applications in the synthesis of more complex molecules.

Applications De Recherche Scientifique

Homochiral Coordination Polymer Synthesis

4-Acetamidobenzyl chloride derivatives have been utilized in the synthesis of unprecedented homochiral olefin-copper(I) 2D coordination polymer grids. These polymers, featuring chiral ammonium salts as building blocks, exhibit unique properties for potential applications in enantioseparation (Xie et al., 2003).

Enhancement of LC-MS Detection for Estrogens

Derivatives of 4-acetamidobenzyl chloride have been explored for enhancing liquid chromatography-mass spectrometry (LC-MS) detection of estrogens in biological fluids. These compounds have shown to significantly increase the detection responses, thereby improving analytical capabilities for biological and medical research (Higashi et al., 2006).

Medicinal Chemistry: Synthesis of Benzodiazepines

In medicinal chemistry, 4-acetamidobenzyl chloride is instrumental in synthesizing 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones. This approach offers a straightforward method to create benzodiazepines, which are crucial in various therapeutic applications (Sasiambarrena et al., 2019).

Antibacterial Agents Development

Research involving 4-acetamidobenzyl chloride has led to the development of new antibacterial agents. Specific derivatives have demonstrated potent therapeutic potential against various bacterial strains, contributing significantly to the field of antibacterial drug development (Abbasi et al., 2016).

Corrosion Inhibition

4-Vinylbenzyl derivatives, closely related to 4-acetamidobenzyl chloride, have been studied for their efficacy in inhibiting corrosion of metals, particularly carbon steel, in acidic environments. This research offers insights into the development of more effective corrosion inhibitors (Nahlé et al., 2008).

Metal-Based Therapeutic Agents

Advancements in designing metal-based therapeutic agents have seen the incorporation of aryl acetamide derivatives, including 4-acetamidobenzyl chloride, to create potential enzyme inhibitors and antileishmanial and anticancer agents. These developments mark significant progress in medicinal chemistry (Sultana et al., 2016).

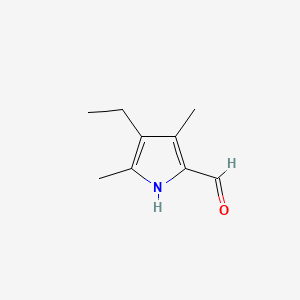

Synthesis of Indoloquinolines and Dibenzonaphthyridines

4-Acetamidobenzyl chloride plays a role in the synthesis of complex organic compounds such as indoloquinolines and dibenzonaphthyridines. These compounds are valuable for various applications in organic and medicinal chemistry (Qu et al., 2020).

Propriétés

IUPAC Name |

N-[4-(chloromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHLVANTDHUAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203245 | |

| Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54777-65-0 | |

| Record name | N-[4-(Chloromethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54777-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054777650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

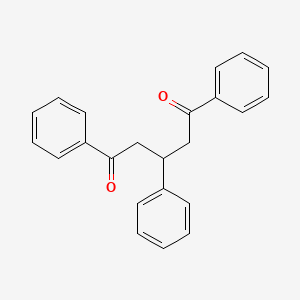

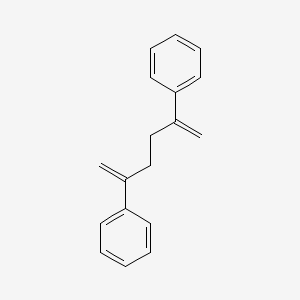

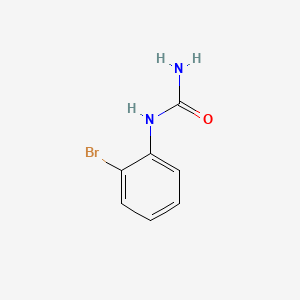

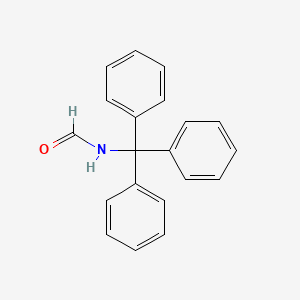

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.